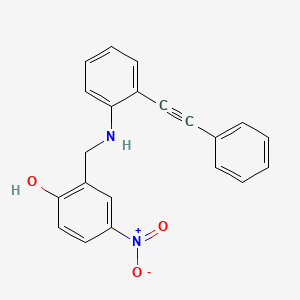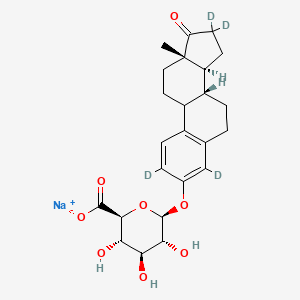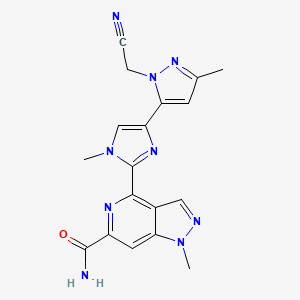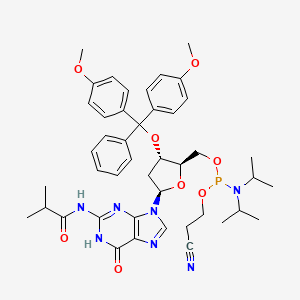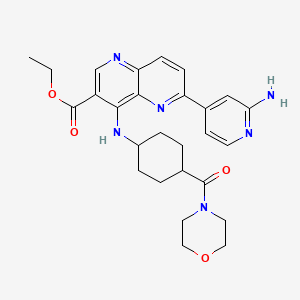
Dyrk1A-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dyrk1A-IN-2 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DYRK1A is particularly significant due to its association with Down syndrome and its potential role in neurodegenerative diseases and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dyrk1A-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and purification techniques. The process is scaled up from laboratory conditions to industrial scale, ensuring that the compound meets the required purity and quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Dyrk1A-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific functional groups present on this compound and the conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Dyrk1A-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of DYRK1A and its role in various biochemical pathways.
Biology: Helps in understanding the role of DYRK1A in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions like Down syndrome, Alzheimer’s disease, and certain cancers.
Industry: Used in the development of new drugs targeting DYRK1A and related kinases
Mecanismo De Acción
Dyrk1A-IN-2 exerts its effects by selectively inhibiting the activity of DYRK1A. This kinase phosphorylates its substrates on tyrosine, threonine, and serine residues, regulating various cellular processes. By inhibiting DYRK1A, this compound can modulate these processes, potentially leading to therapeutic effects in diseases where DYRK1A is dysregulated .
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another inhibitor of DYRK1A, but with higher potency for monoamine oxidase A.
AnnH75: A β-carboline inhibitor with high selectivity for DYRK1A and DYRK1B over related kinases.
AZD1080: A small molecule inhibitor with potential therapeutic applications.
Uniqueness
Dyrk1A-IN-2 is unique due to its high selectivity for DYRK1A, making it a valuable tool for studying the specific functions of this kinase without off-target effects. This selectivity also makes it a promising candidate for therapeutic development, as it can target DYRK1A-related pathways with minimal side effects .
Propiedades
Fórmula molecular |
C27H32N6O4 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
ethyl 6-(2-aminopyridin-4-yl)-4-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C27H32N6O4/c1-2-37-27(35)20-16-30-22-8-7-21(18-9-10-29-23(28)15-18)32-25(22)24(20)31-19-5-3-17(4-6-19)26(34)33-11-13-36-14-12-33/h7-10,15-17,19H,2-6,11-14H2,1H3,(H2,28,29)(H,30,31) |
Clave InChI |
ICDOUZVPXZYHJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)C(=O)N4CCOCC4)C5=CC(=NC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
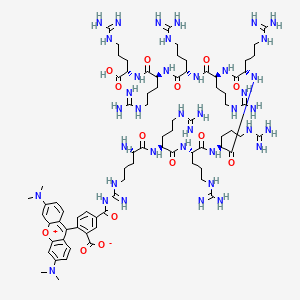

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
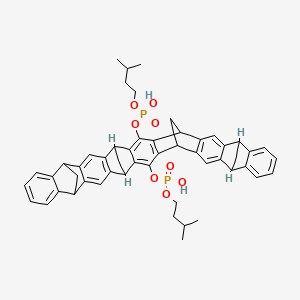
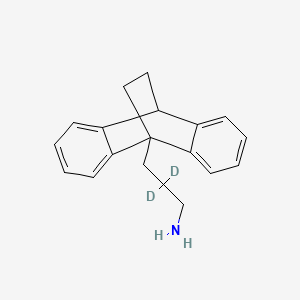
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

